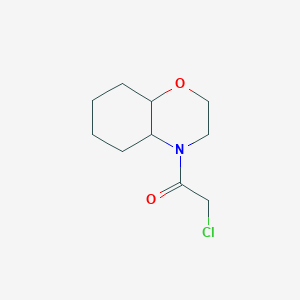
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one, also known as Chloroxazone, is a chlorinated derivative of the benzoxazinone family of compounds. It is a synthetic compound that has been used for a variety of scientific and medical applications. It is a versatile compound that has been used in a variety of applications, including drug development and laboratory research.
科学研究应用
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, including benzoxazinones and their derivatives. It has also been used as a tool for the study of the biological activity of benzoxazinones and their derivatives. In addition, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has been used as a tool for the study of the structure-activity relationships of benzoxazinones.
作用机制
The mechanism of action of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important signaling molecules in inflammation and pain pathways. By inhibiting COX-2, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one can reduce inflammation and pain.
Biochemical and Physiological Effects
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can reduce inflammation and pain. It has also been shown to inhibit the production of nitric oxide, which can reduce inflammation and oxidative stress. In addition, it has been shown to reduce the production of cytokines, which can reduce inflammation and immune system activity.
实验室实验的优点和局限性
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has a number of advantages and limitations for use in laboratory experiments. One advantage of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, its mechanism of action is well understood, making it a useful tool for studying the effects of benzoxazinones and their derivatives. However, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is a synthetic compound and is not found in nature, which limits its use in some applications.
未来方向
The potential future directions for 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one are numerous. One potential direction is the use of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one in drug development. 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one has been shown to inhibit the production of prostaglandins, which can be useful in the development of drugs for the treatment of inflammation and pain. Additionally, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one could be used in the development of drugs for the treatment of oxidative stress and immune system disorders. Finally, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one could be used as a tool for the study of the structure-activity relationships of benzoxazinones and their derivatives.
合成方法
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one can be synthesized through a variety of methods, including the reaction of 2-chlorobenzoyl chloride with octahydro-2H-1,4-benzoxazin-4-one in the presence of pyridine. This reaction results in the formation of the desired product, chloroxazone. The reaction can be carried out in a variety of solvents, such as dichloromethane, and can be catalyzed with a variety of catalysts, such as zinc chloride. The reaction is typically carried out at room temperature and has a yield of approximately 80%.
属性
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKJCEYCJSFAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


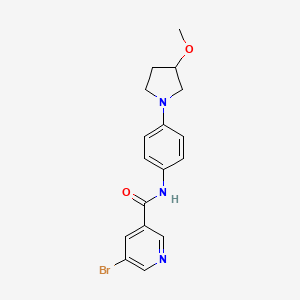
![3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2624514.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2624518.png)
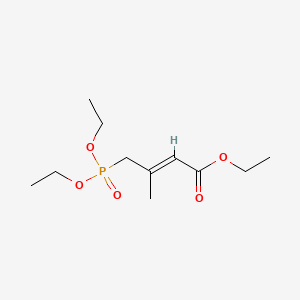
![2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2624523.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2624524.png)
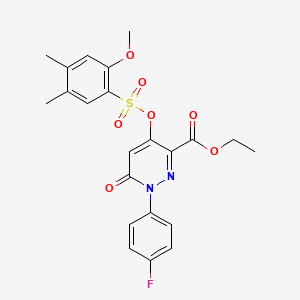

![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2624529.png)
![1-[4-(Propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2624530.png)

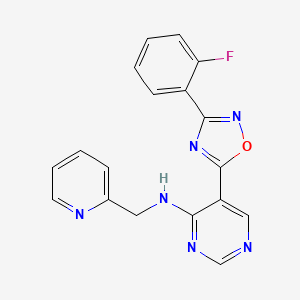
![5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624534.png)